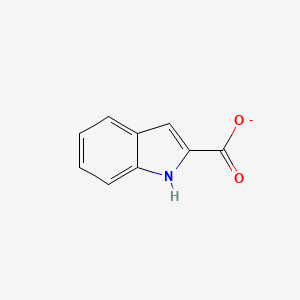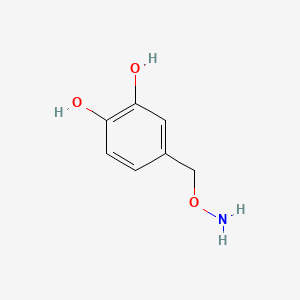
Phosphate de phényle bis(4-nitrophényl)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bis(4-nitrophenyl) phenyl phosphate-related compounds often involves reactions with nitrophenol derivatives. For example, bis(4-aminophenyl) phenyl phosphate was synthesized through a two-step process starting from p-nitrophenol and phenyldichloro phosphate, highlighting the versatility and reactivity of phosphorus-containing compounds in creating structurally complex phosphonates (Wang Ru-min, 2007).
Molecular Structure Analysis
The molecular structure of bis(4-nitrophenyl) phenyl phosphate and related compounds has been analyzed through various techniques, including X-ray diffraction and density-functional theory (DFT) calculations. These analyses reveal detailed insights into the bond lengths, electron-density distribution, and overall molecular geometry, contributing to a better understanding of their chemical behavior (P. Starynowicz & T. Lis, 2014).
Chemical Reactions and Properties
The reactivity of bis(4-nitrophenyl) phenyl phosphate with various enzymes and chemical agents has been extensively studied, demonstrating its potential as a spectrophotometric titrant for serine hydrolases and its interaction with liver carboxylesterases. These studies highlight the compound's utility in biochemistry and pharmacology for enzyme inhibition and analysis (S. Hamilton et al., 1975).
Applications De Recherche Scientifique
Détermination de l'activité enzymatique
Le BNPP est utilisé comme substrat pour mesurer l'activité des phosphodiestérases, en particulier dans les plantes des zones humides. Cette application est essentielle pour comprendre le rôle de ces enzymes dans le métabolisme et la régulation des nucléotides au sein des systèmes végétaux .
Études de liaison à l'ADN
La recherche a utilisé le BNPP pour étudier la capacité de liaison à l'ADN de divers complexes métalliques. Ceci est important pour le développement de nouveaux médicaments et la compréhension de l'interaction entre les complexes métalliques et le matériel génétique .
Clivage de la liaison ester phosphorique
Le BNPP sert de substrat modèle pour étudier le mécanisme de clivage de la liaison ester phosphorique. Ceci est particulièrement observé en utilisant des complexes de cuivre (II) dinucléaires pontés par des oxamides comme catalyseurs, ce qui a des implications pour la compréhension des voies biochimiques et la conception d'enzymes synthétiques .
Mimétisme des phosphatases
Dans le domaine de la chimie supramoléculaire, le BNPP est utilisé pour imiter l'activité catalytique des phosphatases. Cela aide à la conception de composés artificiels qui peuvent effectuer des fonctions similaires à celles des enzymes naturelles, ce qui est bénéfique pour les applications thérapeutiques et industrielles .
Surveillance environnementale
Le BNPP peut être appliqué en sciences environnementales pour surveiller l'activité des phosphodiestérases comme indicateurs de la santé des sols et du fonctionnement des écosystèmes des zones humides. Cela permet d'évaluer l'impact des polluants et la santé globale de ces écosystèmes .
Science des matériaux
La réactivité du BNPP avec divers composés est étudiée en science des matériaux pour le développement de nouveaux matériaux aux propriétés spécifiques, telles que la durabilité ou la réactivité améliorées, qui peuvent être utilisées dans une gamme d'applications industrielles .
Chimie analytique
En chimie analytique, le BNPP est utilisé pour développer des essais permettant de détecter la présence et l'activité des enzymes qui clivent les liaisons ester phosphoriques. Ceci a des applications dans les diagnostics et les laboratoires de recherche .
Développement de médicaments
L'étude des interactions du BNPP avec différentes molécules biologiques contribue au domaine du développement de médicaments. La compréhension de ces interactions peut conduire à la création de nouveaux médicaments ciblant des enzymes ou des voies spécifiques au sein de l'organisme .
Mécanisme D'action
Target of Action
Bis(4-nitrophenyl) phenyl phosphate (BNPP) primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are central to many biological processes, including DNA replication and repair, and cell signaling.
Mode of Action
BNPP interacts with its targets by serving as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage facilitated by these enzymes. This cleavage can also be catalyzed by oxamido-bridged dinuclear copper (II) complexes .
Biochemical Pathways
The hydrolysis of BNPP affects the phosphodiesterase pathway . The cleavage of BNPP results in the production of 4-nitrophenol and phosphate ions , which can further participate in various biochemical reactions .
Pharmacokinetics
It is known that bnpp issparingly soluble in water but can dissolve in organic solvents such as ether, methanol, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents. The compound has a melting point of 172-175°C and a boiling point of 545.7±60.0°C .
Result of Action
The hydrolysis of BNPP leads to the release of 4-nitrophenol and phosphate ions. This reaction is used to measure the activity of phosphodiesterases . In addition, BNPP has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL), leading to the formation of end-functionalized and diblock polyesters .
Action Environment
The action of BNPP is influenced by environmental factors such as pH and the presence of metal ions . For instance, the rate of BNPP hydrolysis increases with increasing pH . Additionally, the presence of certain metal ions can enhance the catalytic activity of BNPP . It should also be noted that BNPP is a toxic substance and should be handled with care .
Safety and Hazards
Orientations Futures
Bis(4-nitrophenyl) phosphate has been used in various studies and experiments. It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts . These studies suggest potential future directions for the use of Bis(4-nitrophenyl) phenyl phosphate in scientific research.
Propriétés
IUPAC Name |
bis(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBAYXOERKFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959648 | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38873-96-0 | |
| Record name | 4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,27-Dihydroxy-21-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-4,28-dimethoxy-3,9,24,26,30,32-hexamethyl-36-phenyl-20,41-dioxa-13,34,36,38-tetrazapentacyclo[31.5.2.16,10.013,18.034,38]hentetraconta-14,16,39-triene-11,12,19,23,29,35,37-heptone](/img/structure/B1230483.png)

![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)

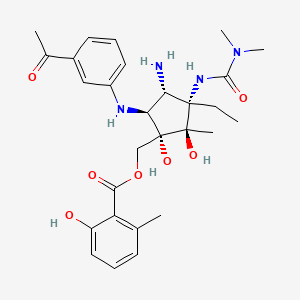
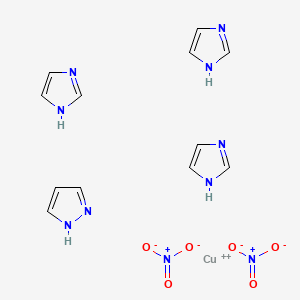
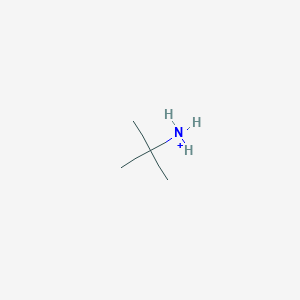
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)

![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)
